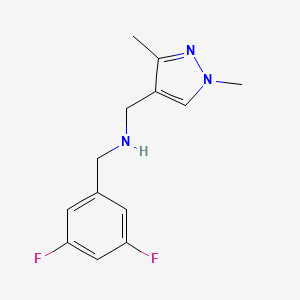

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3/c1-9-11(8-18(2)17-9)7-16-6-10-3-12(14)5-13(15)4-10/h3-5,8,16H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBROCDMRJSGSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNCC2=CC(=CC(=C2)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential use as a lead compound in drug discovery for the treatment of various diseases.

Industry: Applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the aromatic substituents, heterocyclic cores, and amine linkages. Below is a detailed analysis:

Substituted Benzyl-Pyrazole Methanamines

Key Observations :

- Fluorine substitution at the benzyl position enhances lipophilicity and metabolic stability compared to chlorophenyl analogs .

Pyrazole Derivatives with Varied Substituents

| Compound Name | Key Features | Application Context | Source |

|---|---|---|---|

| (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine | Ethyl substituent at pyrazole 1-position | Synthetic intermediate | [8] |

| 2-(3,5-Dimethylisoxazol-4-yl)-N-methylethanamine | Isoxazole core, methylated amine | Antibacterial screening | [8] |

| 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]oxazole | Oxazole ring fused with pyrazole | Catalysis studies | [9] |

Research Findings and Challenges

- Structural Characterization : SHELX-family programs () are widely used for crystallographic refinement of related pyrazoline and pyrazole derivatives, as seen in and .

- Biological Data Gaps : While agricultural studies () and synthetic reports () describe methanamine analogs, specific bioactivity data for the target compound remain unreported in the provided evidence.

Biological Activity

N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine, with the CAS number 1006436-76-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C13H15F2N3

- Molar Mass : 251.28 g/mol

- Structural Formula : Structural Formula

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

- Inhibition of Tubulin Polymerization : Similar compounds have shown antitumoral activity through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This mechanism is crucial as it disrupts mitotic spindle formation during cell division .

- Targeting Kinase Pathways : The compound may also interact with kinase pathways, particularly p38 MAP kinase inhibitors, which are involved in cellular stress responses and inflammation .

Antitumoral Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : Compounds similar to this compound have demonstrated efficacy in inhibiting cancer cell proliferation by inducing apoptosis through multiple pathways .

Antiviral Potential

Recent studies suggest that related pyrazole derivatives possess antiviral properties against various viruses. The mechanism involves disrupting viral replication processes by targeting specific viral proteins or host cell factors necessary for viral entry or replication .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Found that similar compounds inhibited tubulin polymerization effectively in cancer cell lines (IC50 values in low micromolar range) |

| Study 2 | Demonstrated antiviral activity against coronaviruses in vitro with significant reductions in viral loads |

| Study 3 | Reported low cytotoxicity in normal cells while exhibiting potent activity against tumor cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-Difluorobenzyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of 1,3-dimethyl-1H-pyrazole derivatives. For example, K₂CO₃ in DMF can facilitate nucleophilic substitution with halogenated intermediates (e.g., 3,5-difluorobenzyl bromide). Optimize temperature (room temperature vs. reflux) and stoichiometry to minimize side products like over-alkylation .

- Key Challenge : Regioselectivity in pyrazole substitution; use NaH as a strong base to deprotonate the pyrazole N-H group selectively, ensuring methylation occurs at the 4-position .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- NMR : Compare ¹H/¹³C spectra with NIST reference data for 3,5-difluorobenzylamine derivatives (e.g., chemical shifts for difluorobenzyl protons: δ ~7.0–7.3 ppm; pyrazole methyl groups: δ ~2.1–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (e.g., ±2 ppm error) .

Q. What crystallographic tools are suitable for resolving its 3D structure?

- Software : Refinement with SHELXL (v.2015+) is recommended for small-molecule crystallography. Use SHELXS for phase determination if single-crystal X-ray diffraction data are available .

- Critical Parameters : Ensure high-resolution data (<1.0 Å) and validate thermal displacement parameters to avoid overfitting .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?

- Root Cause Analysis : Solvent effects (e.g., DMSO vs. CDCl₃) and pH variations may alter proton environments. Cross-reference with NIST WebBook data under standardized conditions .

- Mitigation : Perform variable-temperature NMR to identify dynamic processes (e.g., rotamers) that cause peak splitting .

Q. What strategies address low yields in the final alkylation step of the synthesis?

- Experimental Design :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Protecting Groups : Temporarily protect the methanamine group with Boc (tert-butoxycarbonyl) to prevent undesired side reactions .

Q. What mechanistic insights explain the stability of the difluorobenzyl–pyrazole linkage under acidic/basic conditions?

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate bond dissociation energies. The electron-withdrawing difluoro groups on benzyl may stabilize the C-N bond against hydrolysis .

- Experimental Validation : Perform stress testing (e.g., 1M HCl/NaOH at 60°C) and track degradation via TLC or HPLC .

Q. How do structural analogs (e.g., varying substituents on benzyl/pyrazole) affect physicochemical properties?

- Case Study : Compare with 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine (). The ethanamine chain increases hydrophobicity (logP ↑), while difluorobenzyl groups enhance metabolic stability .

- Structure-Activity Relationship (SAR) : Use QSAR models to predict solubility and bioavailability based on substituent electronic profiles (e.g., Hammett σ constants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.